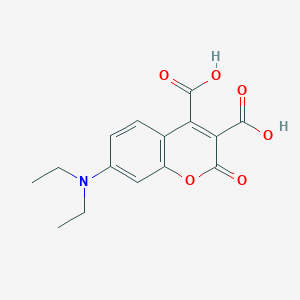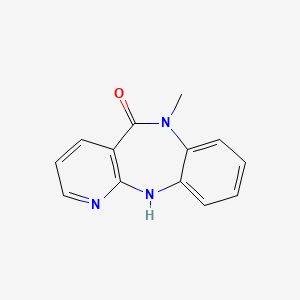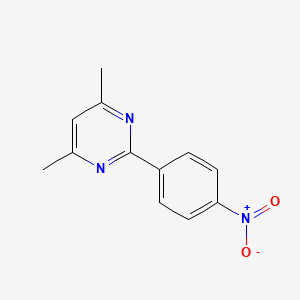
2-Benzylidenebutanal
描述
2-Benzylidenebutanal, also known as benzylidenebutanal or benzaldehyde crotonyl, is a versatile organic compound with a molecular formula of C11H10O. It is a yellowish liquid with a strong almond-like odor and is commonly used as a flavoring agent in the food industry. However, this compound has also gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用机制
The mechanism of action of 2-2-Benzylidenebutanalutanal is not fully understood, but several studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways in the body. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-Benzylidenebutanal has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In particular, it has been reported to possess potent antioxidant and anti-inflammatory activities, which make it a promising candidate for the treatment of various diseases. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, indicating its potential as an anticancer agent.
实验室实验的优点和局限性
One of the major advantages of using 2-2-Benzylidenebutanalutanal in lab experiments is its low toxicity and high stability, which makes it a safe and reliable compound for various applications. Additionally, its simple synthesis method and low cost make it an attractive candidate for large-scale production. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain applications.
未来方向
There are several future directions for the research and development of 2-2-Benzylidenebutanalutanal. One potential direction is the exploration of its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other signaling pathways in the body. Furthermore, the development of new synthesis methods and the optimization of existing methods may lead to the production of more efficient and cost-effective methods for large-scale production.
科学研究应用
2-Benzylidenebutanal has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for various diseases. Several studies have reported the anti-inflammatory, antioxidant, and antimicrobial properties of this compound, which make it a promising candidate for the treatment of various disorders, including cancer, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
2-benzylidenebutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCRJYUZWIOMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28467-92-7 | |
| Record name | 2-(Phenylmethylene)butanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28467-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanal, 2-(phenylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | α-ethylcinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

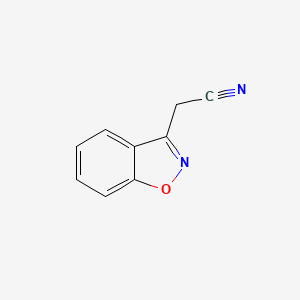

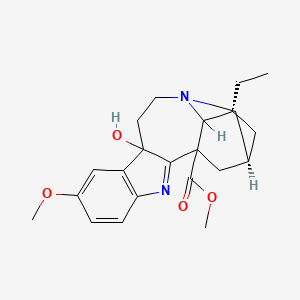
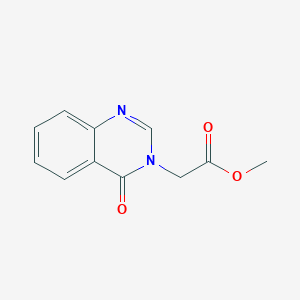


![2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid](/img/structure/B1616553.png)
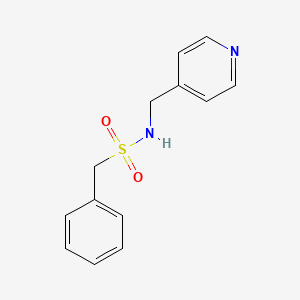
![5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1616555.png)
